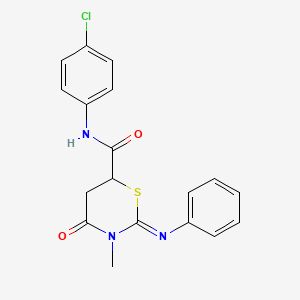
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-methylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-methylphenoxy)butanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, an ethyl group, and a butanamide moiety linked to a methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-methylphenoxy)butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl halides in the presence of a base such as sodium hydride.
Attachment of the Butanamide Moiety: The butanamide moiety is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Linking the Methylphenoxy Group: The final step involves the nucleophilic substitution reaction where the methylphenoxy group is introduced using a suitable phenol derivative and a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing automated systems for reagent addition, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring in the methylphenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-methylphenoxy)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interaction with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with specific biological pathways, making it a candidate for the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-methylphenoxy)butanamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the butanamide moiety are key functional groups that enable binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-methylphenoxy)butanamide: Similar structure but with a methyl group instead of an ethyl group.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methylphenoxy)butanamide: Similar structure but with a different position of the methyl group on the phenoxy ring.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-methylphenoxy)butanamide is unique due to the specific combination of functional groups and their positions within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H19N3O2S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-3-14-17-18-15(21-14)16-13(19)8-5-9-20-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,16,18,19) |
InChIキー |
WDNMFCZUSXGIEW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CCCOC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11625646.png)
![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625656.png)
![4-bromo-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11625660.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625669.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625676.png)
![methyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11625680.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11625681.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11625688.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B11625691.png)

![(4E)-1-phenyl-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione](/img/structure/B11625703.png)
![2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625704.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625708.png)
![6'-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3'-[1,5]dioxan]-6-one](/img/structure/B11625714.png)
